4-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide
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Overview
Description
4-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide typically involves multiple steps:
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Formation of the Oxadiazole Moiety: : The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, phenylhydrazine can be reacted with a carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride to form the oxadiazole ring .
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Nitration of the Benzamide Core: : The nitration of the benzamide core can be achieved by treating the benzamide with a nitrating mixture, such as concentrated nitric acid and sulfuric acid, to introduce the nitro group at the desired position .
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Alkylation and Coupling: : The final step involves the alkylation of the benzamide nitrogen with an appropriate alkyl halide, followed by coupling with the oxadiazole moiety. This can be achieved using standard alkylation conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The nitro group in the compound can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst .
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Reduction: : The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines. Common reagents for this include hydrogen gas with a metal catalyst or chemical reducing agents like tin(II) chloride .
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Substitution: : The benzamide core can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group. Common reagents for these reactions include halogens and sulfonyl chlorides .
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum), tin(II) chloride.
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the oxadiazole moiety is particularly interesting due to its known biological activities .
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The combination of the benzamide core and the oxadiazole ring may confer unique pharmacological properties, making it a promising lead compound for drug development .
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for functionalization and stability under various conditions .
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group and oxadiazole moiety could play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitrobenzamide: Lacks the oxadiazole moiety, making it less versatile in terms of functionalization.
3-phenyl-1,2,4-oxadiazole: Lacks the benzamide core, which may reduce its potential biological activities.
N-(propan-2-yl)benzamide: Lacks both the nitro group and the oxadiazole moiety, making it less reactive and potentially less biologically active.
Uniqueness
The uniqueness of 4-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. The presence of the nitro group, oxadiazole ring, and benzamide core makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C20H20N4O4 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C20H20N4O4/c1-13(2)23(20(25)16-10-9-14(3)17(11-16)24(26)27)12-18-21-19(22-28-18)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
DRORZMYTSJBXGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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